

Tribuloside: A Technical Guide to a Promising Natural Flavonoid from Tribulus Terrestris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a naturally occurring flavonoid glycoside isolated from Tribulus terrestris, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Tribulus terrestris, a plant long used in traditional medicine, contains a variety of bioactive compounds, including saponins, flavonoids, and alkaloids.[1] Among these, **tribuloside** has emerged as a molecule of interest with demonstrated anti-inflammatory, antioxidant, anticancer, and unique melanogenesis-promoting properties.[3][4][5][6] This technical guide provides an in-depth overview of **tribuloside**, focusing on its chemical properties, biological activities, and underlying mechanisms of action. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical and Physical Properties

Tribuloside is chemically classified as a glycosyloxyflavone.[7] Its structure consists of a kaempferol aglycone attached to a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl residue at position 3 through a glycosidic linkage.[7]

Property	Value	Reference
Molecular Formula	C30H26O13	[8]
Molecular Weight	594.5 g/mol	[8]
IUPAC Name	[(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate	[8]
PubChem CID	6479298	[8]

Pharmacological Activities and Quantitative Data

Tribuloside exhibits a range of biological effects, which have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data associated with its primary activities.

Anti-inflammatory Activity

Tribuloside has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[3][9]

Assay	Model System	Treatment	Quantitative Result	Reference
Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 macrophages	3- cinnamoyltribulos ide (10 μM)	98.57% inhibition of NO production	[10]
Pro-inflammatory Cytokine Expression	LPS-induced ALI in mice	Tribuloside (10 mg/kg)	Significant decrease in IL- 1β, TNF-α, and IL-6 levels	[4]
iNOS and COX-2 Expression	LPS-stimulated RAW 264.7 macrophages	Tribulusamide D	Significant inhibition of iNOS and COX-2 expression	[11]

Antioxidant Activity

The antioxidant capacity of **tribuloside** and related flavonoids from Tribulus terrestris has been evaluated using various standard assays.[4][12]

Assay	Compound/Extract	Quantitative Result (IC50 / % Inhibition)	Reference
DPPH Radical Scavenging	Methanol extract of T. terrestris	IC50: 71.4 μg/mL	[13]
DPPH Radical Scavenging	Aqueous Methanol extract of T. terrestris	IC50: 11.35 μg/mL	[14]
Linoleic Acid Peroxidation	Aqueous Methanol extract of T. terrestris	89.40% inhibition	[14]
DPPH Radical Scavenging	Tribuloside	Active at 63.7 to 75.2 mg/ml	[12]

Anticancer Activity

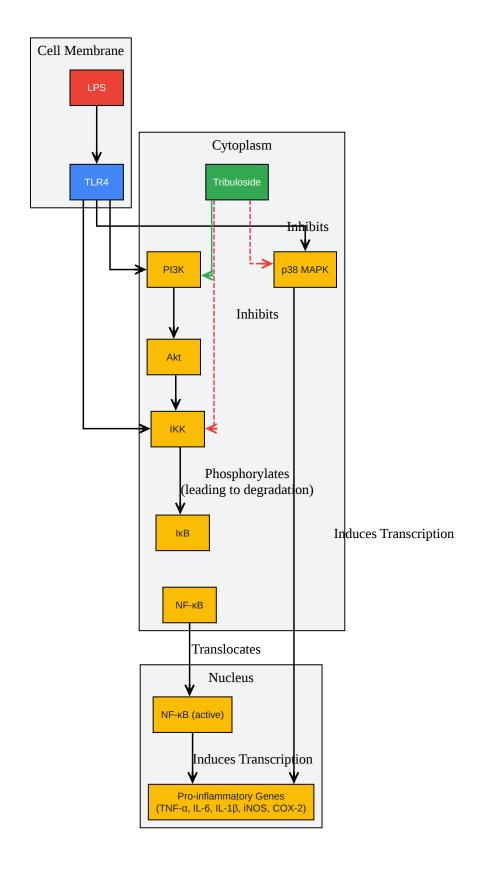
Tribuloside and extracts from Tribulus terrestris have shown cytotoxic effects against various cancer cell lines, with the induction of apoptosis being a key mechanism.[5][15]

Cell Line	Compound/Extract	Quantitative Result (IC50)	Reference
MCF-7 (Breast Cancer)	Methanolic extract of T. terrestris	IC50: 74.1 μg/mL	[13]
MCF-7 (Breast Cancer)	Methanolic extract of T. terrestris	IC50: 218.19 μg/mL	[15]
A549 (Lung Cancer)	Methanolic extract of T. terrestris	IC50: 179.62 μg/mL	[15]

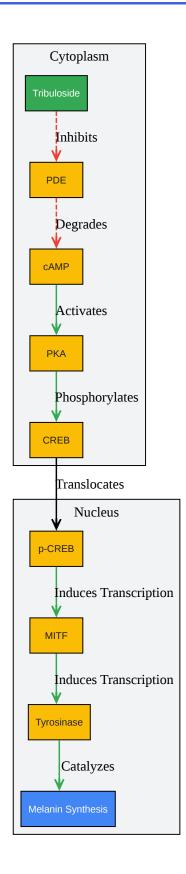
Melanogenesis Activity

Tribuloside has been shown to promote melanogenesis, suggesting its potential application in treating hypopigmentary disorders.[6]

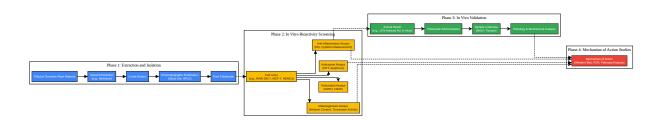
| Assay | Model System | Treatment | Quantitative Result | Reference | | --- | --- | --- | --- | | PDE4 Inhibition | Enzyme Assay | **Tribuloside** | IC50: 6 μM |[4] | | Melanin Production | Human Epidermal Melanocytes (HEMCs) | **Tribuloside** | Notable increase in melanin content |[6] |


Mechanisms of Action: Signaling Pathways

Tribuloside exerts its diverse biological effects by modulating several key signaling pathways.


Anti-inflammatory Signaling Pathway

Tribuloside mitigates inflammation by inhibiting the NF-kB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.[3][9] It also appears to involve the PI3K-Akt pathway, which plays a role in cell survival and inflammatory responses.[3]



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.7 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.7 cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
- 13. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies PMC [pmc.ncbi.nlm.nih.gov]
- 14. innspub.net [innspub.net]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Tribuloside: A Technical Guide to a Promising Natural Flavonoid from Tribulus Terrestris]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602805#tribuloside-as-a-natural-flavonoid-from-tribulus-terrestris]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com